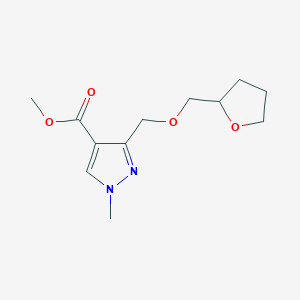
Methyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.286 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of Methyl Group: The methyl group at the 1-position is introduced through methylation using methyl iodide or dimethyl sulfate.
Attachment of Oxolan-2-ylmethoxymethyl Group: The oxolan-2-ylmethoxymethyl group is introduced via a nucleophilic substitution reaction with an appropriate halide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Applications De Recherche Scientifique
Methyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Methyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate can be compared with other similar pyrazole derivatives, such as:
1-Methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylic acid
This compound
These compounds share structural similarities but may differ in their functional groups and biological activities
Propriétés
IUPAC Name |
methyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-14-6-10(12(15)16-2)11(13-14)8-17-7-9-4-3-5-18-9/h6,9H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYFHZRWDCVNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC2CCCO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)
![N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2822099.png)

![(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate](/img/structure/B2822103.png)
![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)
![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-[4-(prop-2-en-1-yl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822108.png)
![2-(4-chlorophenoxy)-2-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2822109.png)


![6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2822113.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2822115.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide](/img/structure/B2822117.png)
